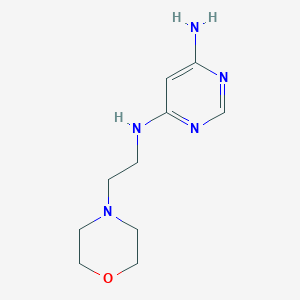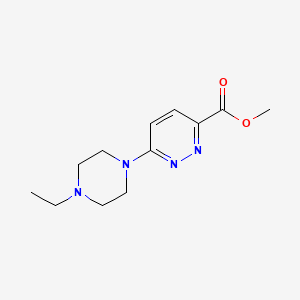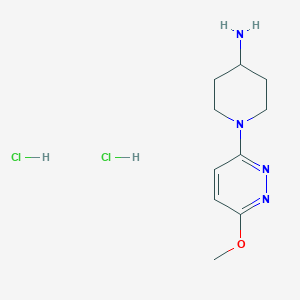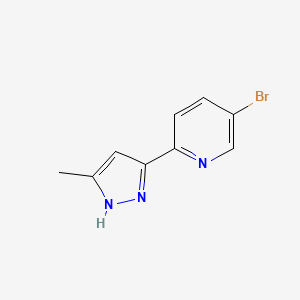
2-(4-溴-1-乙基-5-甲基-1H-吡唑-3-基)吡啶
描述
Molecular Structure Analysis
The molecular structure of 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine consists of a pyridine ring fused to a pyrazole ring. The bromine atom is attached to the pyrazole ring, while the ethyl and methyl groups are substituents on the pyrazole ring. The overall structure is shown below:
科学研究应用
合成和表征
研究人员合成了各种吡唑基吡啶化合物的衍生物,然后使用紫外/可见光谱、红外、核磁共振和质谱等技术对它们进行表征。这些化合物已被用作构建多杂环环系的前体,以及作为复杂分子的合成中间体,在材料科学和配位化学中的配体中具有潜在应用 (Vetokhina 等人,2012; 庞丽华,2009).
化学反应性和应用
通过质子转移和与金属形成配合物等反应探索了这些化合物的化学反应性。这些反应不仅突出了吡唑基吡啶衍生物多功能的化学性质,还突出了它们在创造具有独特光化学和电化学性质的材料方面的潜力。例如,吡唑基吡啶中质子转移的研究揭示了它们表现出双重发光的能力,这可能有助于开发光致发光材料 (Vetokhina 等人,2012).
催化和材料科学
吡唑基吡啶衍生物已被用作在催化过程中活性金属配合物中的配体,包括乙烯低聚。此类研究不仅提供了配体对催化活性的影响的见解,还为开发用于工业应用的新催化剂铺平了道路 (George S. Nyamato 等人,2016).
生物活性
除了在材料科学和催化中的应用外,吡唑基吡啶化合物还因其生物活性而受到研究。一些衍生物显示出抗菌和抗分枝杆菌活性,表明它们作为先导化合物具有开发新治疗剂的潜力 (.. R.V.Sidhaye 等人,2011).
作用机制
Target of Action
Similar compounds have been reported to target various enzymes and receptors
Mode of Action
The exact mode of action of 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine is currently unknown. This could result in the modulation of cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways
Result of Action
Similar compounds have been reported to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生化分析
Biochemical Properties
2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis, thereby influencing cell survival and death .
Molecular Mechanism
At the molecular level, 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the enzyme’s active site . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness and safety . In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it can degrade when exposed to extreme pH or temperature . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell morphology and function .
Dosage Effects in Animal Models
The effects of 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine vary with different dosages in animal models. At low doses, it has been found to have minimal adverse effects and can be beneficial for certain therapeutic applications . At high doses, it can cause toxicity and adverse effects, such as liver and kidney damage . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity . The distribution of this compound within tissues can also affect its therapeutic potential and toxicity .
属性
IUPAC Name |
2-(4-bromo-1-ethyl-5-methylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-3-15-8(2)10(12)11(14-15)9-6-4-5-7-13-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKSANFEBMMRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=CC=N2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)

![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1469446.png)



![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)


![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)

![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)
